molecular formula C7H11FO2 B2807362 [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol CAS No. 2418722-45-7

[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol

Cat. No.: B2807362
CAS No.: 2418722-45-7
M. Wt: 146.161
InChI Key: BXUFWALNVDWJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol: is a bicyclic compound featuring a fluoromethyl group and an oxabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Fluoromethyl)-2-oxabicyclo[211]hexan-4-yl]methanol typically involves a [2+2] cycloaddition reactionThe reaction conditions often require specialized equipment, such as a mercury lamp, to facilitate the cycloaddition .

Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. due to the technical challenges associated with using mercury lamps, alternative methods such as continuous flow photochemistry might be explored to improve scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .

Biology and Medicine: In biological and medicinal research, this compound may be investigated for its potential as a bioactive molecule. Its bicyclic structure can serve as a scaffold for drug development, potentially leading to new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with unique properties. Its incorporation into polymer chains can enhance material strength and stability .

Mechanism of Action

The mechanism of action of [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The oxabicyclohexane structure provides rigidity, which can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUFWALNVDWJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CF)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.